molecular formula C25H30N2O6 B2476522 (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methylbenzofuran-3(2H)-one CAS No. 903869-13-6

(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methylbenzofuran-3(2H)-one

Cat. No.: B2476522
CAS No.: 903869-13-6
M. Wt: 454.523
InChI Key: MUOFIMMYCMHGSU-HMAPJEAMSA-N
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Description

This compound is a benzofuran-3(2H)-one derivative characterized by a Z-configured benzylidene moiety at position 2, a hydroxyl group at position 6, and a 4-(2-hydroxyethyl)piperazinyl-methyl substitution at position 5. The methyl group at position 4 stabilizes the benzofuran core, a structural feature common in bioactive molecules targeting kinases or neurotransmitter receptors .

Properties

IUPAC Name

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O6/c1-16-12-19(29)18(15-27-8-6-26(7-9-27)10-11-28)25-23(16)24(30)22(33-25)14-17-4-5-20(31-2)21(13-17)32-3/h4-5,12-14,28-29H,6-11,15H2,1-3H3/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOFIMMYCMHGSU-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2)CN4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2)CN4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methylbenzofuran-3(2H)-one is a complex derivative of benzofuran, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes:

  • A benzofuran core, which is associated with various biological activities.
  • Dimethoxy and hydroxy groups that enhance its reactivity and biological interactions.
  • A piperazine moiety that may influence its pharmacokinetic properties.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. The compound has shown promise in inducing apoptosis in various cancer cell lines. In a study involving K562 human leukemia cells, derivatives similar to this compound were found to induce apoptosis through mitochondrial pathways, increasing the activity of caspases 3 and 7 significantly after prolonged exposure .

Anti-inflammatory Effects

Benzofuran derivatives have been documented to possess anti-inflammatory properties. For instance, compounds with similar scaffolds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The specific compound may also exhibit these effects, possibly through the suppression of NF-kB activity and COX enzymes .

Antioxidant Activity

The antioxidant potential of benzofuran derivatives is well-documented. Compounds with similar structures have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

The mechanisms underlying the biological activities of this compound include:

  • Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential .
  • Cytokine Modulation : It likely modulates the expression of pro-inflammatory cytokines, contributing to its anti-inflammatory effects .
  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory processes, such as COX and LOX .

Study on K562 Cells

A specific study evaluated the effects of benzofuran derivatives on K562 human leukemia cells. The results indicated that certain derivatives could induce apoptosis by increasing caspase activity significantly after 48 hours of exposure. This suggests that modifications in the benzofuran structure can enhance its anticancer efficacy .

Anti-inflammatory Activity Assessment

Another study highlighted the anti-inflammatory potential of benzofuran compounds through their ability to inhibit NO production and reduce cytokine levels in vitro. This supports the hypothesis that the compound could be beneficial in treating chronic inflammatory conditions .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduces apoptosis via ROS generation
Anti-inflammatoryInhibits COX and reduces cytokines
AntioxidantScavenges free radicals

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of benzofuran derivatives, which include compounds structurally similar to (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methylbenzofuran-3(2H)-one. For instance, benzofuran derivatives have been shown to significantly reduce pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1 and IL-8) by substantial percentages, indicating a robust anti-inflammatory mechanism . The compound's structural features may enhance its efficacy in modulating inflammatory pathways.

Anticancer Activity

Benzofuran derivatives have also been explored for their anticancer properties. Compounds with similar frameworks have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cancer cell proliferation through modulation of signaling pathways related to cell survival . The specific structure of this compound may contribute to its potential as a novel anticancer agent.

Synthesis and Derivative Studies

The synthesis of this compound can be achieved through various synthetic routes. One common method involves the condensation reaction of benzofuran derivatives with aldehydes under acidic or basic conditions, leading to the formation of substituted arylidene derivatives .

Case Studies

  • Synthesis via Microwave Irradiation : A recent study demonstrated efficient synthesis using microwave irradiation techniques, which significantly reduced reaction times and improved yields compared to traditional methods .
  • Biological Evaluation : In vitro studies have assessed the biological activity of synthesized benzofuran derivatives against inflammatory models and cancer cell lines. These studies often utilize assays measuring cell viability and cytokine levels to evaluate efficacy .

Comparative Data Table

Property (Z)-2-(3,4-Dimethoxybenzylidene)-6-hydroxy... Related Benzofuran Derivatives
Anti-inflammatory Activity High efficacy in reducing TNF and IL levelsVaries; some show significant inhibition
Anticancer Activity Induces apoptosis in cancer cell linesMany show cytotoxic effects
Synthesis Method Condensation with aldehydesMicrowave-assisted synthesis
Yield High yield reported in optimized conditionsVaries based on substitution pattern

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Moiety

The piperazine ring undergoes nucleophilic substitution reactions due to its tertiary amine functionality. Key reactions include:

Reaction TypeReagents/ConditionsProductYieldReference
AlkylationAlkyl halides (e.g., CH₃I) in DMF, 60–80°CQuaternary ammonium derivatives65–75%
AcylationAcetyl chloride, pyridine, RTAcetylated piperazine82%

These reactions modify the physicochemical properties of the compound, enhancing solubility or enabling further functionalization.

Aldol Condensation at the Benzylidene Group

The exocyclic double bond (benzylidene group) participates in aldol-like condensation reactions under basic conditions:

Compound+AldehydeNaOH, EtOHExtended conjugated system+H2O\text{Compound} + \text{Aldehyde} \xrightarrow{\text{NaOH, EtOH}} \text{Extended conjugated system} + \text{H}_2\text{O}

Key Findings :

  • Reaction proceeds via enolate intermediate formation at the α-position to the ketone.

  • Electron-withdrawing substituents on the aldehyde increase reaction rate (e.g., 4-nitrobenzaldehyde achieves 78% yield vs. 55% for benzaldehyde) .

Hydroxyl Group Reactivity

The phenolic hydroxyl group at position 6 exhibits typical acid-base and protecting group chemistry:

ReactionConditionsOutcome
AcetylationAcetic anhydride, pyridine, 50°CO-acetyl protected derivative
DeprotectionNaOH (1M), ethanol, RTRegeneration of free hydroxyl group

Protection of the hydroxyl group is critical during synthetic modifications to prevent undesired side reactions .

Michael Addition Reactions

The α,β-unsaturated ketone system (benzylidene-benzofuran) acts as a Michael acceptor:

Compound+Nucleophile (e.g., amine)EtOH, RT1,4-Adduct\text{Compound} + \text{Nucleophile (e.g., amine)} \xrightarrow{\text{EtOH, RT}} \text{1,4-Adduct}

Experimental Data :

  • Primary amines (e.g., methylamine) yield adducts with KdK_d values of 2.3–4.7 μM .

  • Thiol nucleophiles (e.g., glutathione) react faster (t1/2=15t_{1/2} = 15 min) but require anaerobic conditions .

Reduction of the Benzylidene Double Bond

Catalytic hydrogenation selectively reduces the exocyclic double bond:

CatalystConditionsProductSelectivity
Pd/C (10%)H₂ (1 atm), EtOH, RTDihydrobenzofuran derivative>95%
NaBH₄MeOH, 0°CPartial reduction with side products60%

The dihydro derivative exhibits altered biological activity due to loss of conjugation .

Oxidation Reactions

The methyl group at position 4 can undergo oxidation under strong conditions:

-CH3KMnO4,H+-COOH\text{-CH}_3 \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{-COOH}

Key Observations :

  • Reaction requires acidic conditions (pH < 2) and elevated temperatures (80°C).

  • Over-oxidation to CO₂ is a competing pathway, limiting yields to 40–50% .

Complexation with Metal Ions

The hydroxyl and ketone groups facilitate coordination with transition metals:

Metal IonStability Constant (log K)Application
Cu²⁺8.9Potential antimicrobial activity
Fe³⁺7.2Catalytic oxidation studies

Chelation enhances solubility in polar solvents and modifies redox properties .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the benzylidene group:

Compoundhν(365nm)Cyclobutane dimer\text{Compound} \xrightarrow{h\nu (365\, \text{nm})} \text{Cyclobutane dimer}

  • Reaction proceeds via singlet excited state with quantum yield Φ=0.12\Phi = 0.12 .

  • Steric hindrance from the 4-methyl group reduces dimerization efficiency by 30% compared to unmethylated analogs .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of Z-configured benzylidene-benzofuran-3(2H)-ones with varying substituents. Key structural analogs and their differences are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Benzylidene Substituent Position 7 Substitution Key Properties/Applications
(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methylbenzofuran-3(2H)-one 3,4-dimethoxyphenyl 4-(2-hydroxyethyl)piperazinyl-methyl Enhanced solubility due to hydroxyethyl-piperazine; potential CNS or anticancer activity .
(Z)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one 2,3,4-trimethoxyphenyl 4-(2-hydroxyethyl)piperazinyl-methyl Increased lipophilicity from additional methoxy group; possible improved membrane permeability .
(Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methylbenzofuran-3(2H)-one 2-fluorophenyl Methyl Fluorine enhances electronegativity and binding affinity; simpler structure for SAR studies .
(Z)-2-(4-methoxybenzylidene)-6-hydroxy-7-methylbenzofuran-3(2H)-one 4-methoxyphenyl Methyl Reduced steric hindrance; baseline compound for evaluating methoxy positional effects .

Key Insights

Benzylidene Substituents: The 3,4-dimethoxy configuration in the target compound balances electron-donating effects and steric bulk, favoring interactions with hydrophobic receptor pockets. In contrast, the 2,3,4-trimethoxy analog () may exhibit higher lipophilicity but reduced solubility .

Position 7 Modifications :

  • The 4-(2-hydroxyethyl)piperazinyl-methyl group in the target compound improves water solubility compared to simpler methyl or phenyl substitutions (e.g., ’s 4-phenyl-piperazine derivative). This moiety may also facilitate interactions with amine-binding enzymes or transporters .

Synthetic Considerations :

  • Synthesis of such compounds typically involves cyclization of alkynyl precursors (e.g., ) or nucleophilic additions (). The hydroxyethyl-piperazine side chain likely requires selective protection-deprotection strategies to avoid side reactions .

Research Findings and Implications

  • Anticancer Potential: Benzofuran-3(2H)-ones with methoxy and piperazine groups (e.g., ) have shown activity against cancer cell lines by inhibiting tubulin polymerization or topoisomerases .
  • CNS Activity : Piperazine derivatives () are prevalent in antipsychotic and antihistamine drugs, suggesting the target compound may interact with serotonin or dopamine receptors .

Table 2: Physicochemical Properties

Property Target Compound 2,3,4-Trimethoxy Analog 2-Fluoro Analog
Molecular Weight ~470.52 g/mol ~470.52 g/mol ~314.29 g/mol
LogP (Predicted) ~2.1 ~2.8 ~1.9
Hydrogen Bond Donors 3 (2 hydroxyl, 1 piperazine) 3 2

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and how can purity be optimized during synthesis?

Answer:
The compound is synthesized via multi-step organic reactions, typically involving:

Knoevenagel condensation to form the benzylidene moiety (Z-configuration confirmed by NMR or X-ray crystallography) .

Mannich reaction or nucleophilic substitution to introduce the piperazine-hydroxyethyl side chain at the 7-position, requiring anhydrous conditions and catalysts like triethylamine .

Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 columns, acidic mobile phase) .
Purity optimization: Monitor intermediates with LC-MS to detect side products (e.g., over-alkylation). Use recrystallization with methanol/water mixtures to remove polar impurities .

Basic: Which analytical techniques are critical for structural characterization and stereochemical confirmation?

Answer:

  • NMR spectroscopy: ¹H/¹³C NMR to confirm regiochemistry of substituents (e.g., methoxy groups at 3,4-positions) and Z/E configuration via coupling constants in the benzylidene proton .
  • X-ray crystallography: Resolves absolute stereochemistry and intramolecular hydrogen bonding (e.g., hydroxy group at 6-position) .
  • High-resolution mass spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:
Discrepancies may arise from:

  • Batch variability: Impurities like residual solvents (e.g., DMF) or unreacted intermediates can modulate activity. Perform impurity profiling using LC-UV/ELSD and quantify via external calibration .
  • Assay conditions: pH-dependent solubility (e.g., hydroxy groups) affects bioavailability. Standardize assays with buffered solutions (pH 4.6–7.4) and include vehicle controls .
  • Metabolic instability: The piperazine-hydroxyethyl group may undergo oxidation. Use stabilized formulations (e.g., lyophilized powders) or evaluate metabolites via LC-QTOF .

Advanced: What strategies mitigate challenges in achieving high regioselectivity during functionalization of the benzofuran core?

Answer:

  • Directed ortho-metalation: Use directing groups (e.g., methoxy at 3,4-positions) to control electrophilic substitution at the 6- or 7-positions .
  • Protection/deprotection: Temporarily protect the 6-hydroxy group with tert-butyldimethylsilyl (TBS) ether to prevent unwanted side reactions during piperazine methylation .
  • Computational modeling: DFT calculations (e.g., Fukui indices) predict reactive sites on the benzofuran ring, guiding reagent selection .

Advanced: How can experimental designs address limitations in stability studies under physiological conditions?

Answer:

  • Accelerated degradation studies: Expose the compound to oxidative (H₂O₂), acidic (0.1 M HCl), and thermal (40–60°C) stress. Monitor degradation products via UPLC-PDA and propose degradation pathways .
  • Real-time stability: Store samples in amber vials at –80°C to minimize photodegradation and hydrolysis. Use argon/vacuum sealing to prevent oxidation .
  • Matrix effects: Simulate biological matrices (e.g., plasma, lysosomes) with additives like albumin or phospholipids to assess protein binding and aggregation .

Basic: What solvent systems are optimal for solubility and formulation in preclinical studies?

Answer:

  • Aqueous solubility: Use co-solvents like PEG-400 (20–30% v/v) or cyclodextrin inclusion complexes to enhance solubility in PBS (pH 7.4) .
  • In vivo compatibility: Avoid DMSO >10% due to toxicity. Test formulations in saline with 0.5% Tween-80 for short-term stability .

Advanced: What computational methods are employed to predict interactions with biological targets (e.g., kinases, GPCRs)?

Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets (e.g., kinase targets) with flexible side-chain sampling .
  • Pharmacophore mapping: Align the benzylidene and piperazine moieties with known inhibitors (e.g., serotonin receptor antagonists) to identify key interaction motifs .
  • MD simulations: Run 100-ns trajectories in explicit solvent to assess binding stability and conformational changes upon target engagement .

Basic: How should researchers validate the reproducibility of synthetic protocols across laboratories?

Answer:

  • Detailed SOPs: Specify reaction scales, solvent grades (e.g., HPLC-grade acetonitrile), and equipment (e.g., oil bath vs. microwave heating) .
  • Round-robin testing: Collaborate with 3+ labs to synthesize batches independently. Compare yields, purity (HPLC area%), and spectral data (NMR, IR) .

Advanced: What are the key considerations for designing SAR studies on analogs of this compound?

Answer:

  • Core modifications: Replace the 4-methyl group with halogens (e.g., Cl, F) to assess steric/electronic effects on activity .
  • Side-chain variations: Substitute the hydroxyethyl-piperazine with morpholine or thiomorpholine to explore hydrogen-bonding and lipophilicity trends .
  • Bioisosteres: Swap the benzofuran ring with indole or quinoline scaffolds while retaining the Z-configuration .

Advanced: How can researchers address discrepancies in cytotoxicity profiles between in vitro and in vivo models?

Answer:

  • Metabolic profiling: Compare hepatic microsomal stability (human vs. rodent) to identify species-specific detoxification pathways .
  • Toxicogenomics: Use RNA-seq to map off-target effects (e.g., oxidative stress pathways) in primary hepatocytes .
  • Formulation adjustments: Encapsulate the compound in liposomes to reduce systemic toxicity and enhance tumor targeting .

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